molecular formula C17H22N2O5 B1403202 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- CAS No. 112558-77-7

1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-

Cat. No.: B1403202
CAS No.: 112558-77-7
M. Wt: 334.4 g/mol
InChI Key: UJYAVWJSASDSFE-AWEZNQCLSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxypropyl group, and a phenylmethyl ester. Its molecular formula is C17H22N2O5, and it has a molecular weight of 334.4 g/mol.

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- involves several steps. One common method includes the reaction of pyrrolidine with a carboxypropyl amine derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups under suitable conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- include other pyrrolidine derivatives and carboxylic acid esters. These compounds share structural similarities but differ in their functional groups and biological activities. For example, pyrrolidine-2,5-dione derivatives are known for their use in epilepsy treatment, while other pyrrolidine derivatives are explored for their anticancer properties .

Properties

IUPAC Name

4-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-15(21)9-4-10-18-16(22)14-8-5-11-19(14)17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYAVWJSASDSFE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-

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